molecular formula C13H12FNO4S B13192671 3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride

3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride

Cat. No.: B13192671
M. Wt: 297.30 g/mol
InChI Key: XYIFHPKCLRKNSW-UHFFFAOYSA-N
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Description

3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which includes a sulfonyl fluoride group, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-sulfonyl fluoride typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases and nucleophilic substitution reactions . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein and disrupt biological pathways .

Comparison with Similar Compounds

3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

Molecular Formula

C13H12FNO4S

Molecular Weight

297.30 g/mol

IUPAC Name

3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride

InChI

InChI=1S/C13H12FNO4S/c14-20(18,19)10-6-9-11(10)13(17)15(12(9)16)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

XYIFHPKCLRKNSW-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1S(=O)(=O)F)C(=O)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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